molecular formula C9H19N B2718875 4-Cyclopentylbutan-1-amine CAS No. 5732-94-5

4-Cyclopentylbutan-1-amine

Cat. No.: B2718875
CAS No.: 5732-94-5
M. Wt: 141.258
InChI Key: LOQWQOCXBSNOCR-UHFFFAOYSA-N
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Description

4-Cyclopentylbutan-1-amine is an organic compound with the molecular formula C9H19N It is a primary amine characterized by a cyclopentyl group attached to a butan-1-amine chain

Scientific Research Applications

4-Cyclopentylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in the study of amine metabolism.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Safety and Hazards

4-Cyclopentylbutan-1-amine is classified as a dangerous substance. It can cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentylbutan-1-amine typically involves the reaction of cyclopentylmagnesium bromide with butan-1-amine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows: [ \text{Cyclopentylmagnesium bromide} + \text{Butan-1-amine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, such as 4-cyclopentylbutanenitrile. This process is typically carried out under high pressure and temperature conditions using a suitable catalyst like palladium on carbon.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Mechanism of Action

The mechanism of action of 4-Cyclopentylbutan-1-amine involves its interaction with biological targets, primarily through its amine group. It can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    4-Cyclopentylbutanenitrile: A precursor in the synthesis of 4-Cyclopentylbutan-1-amine.

    Cyclopentylamine: A simpler amine with a cyclopentyl group, lacking the butan-1-amine chain.

    Butan-1-amine: A primary amine with a straight-chain structure, lacking the cyclopentyl group.

Uniqueness: this compound is unique due to the presence of both a cyclopentyl group and a butan-1-amine chain, which imparts distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-cyclopentylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c10-8-4-3-7-9-5-1-2-6-9/h9H,1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQWQOCXBSNOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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